2-Propyloxan-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

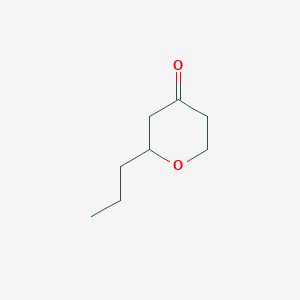

2-Propyloxan-4-one is an organic compound with the molecular formula C8H14O2. It is a member of the oxanone family, characterized by a six-membered ring containing an oxygen atom and a ketone functional group.

准备方法

Synthetic Routes and Reaction Conditions

2-Propyloxan-4-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-2-pentanone with a suitable dehydrating agent. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the formation of the oxanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process often includes the use of high-purity starting materials and precise control of reaction conditions to achieve high yields and purity of the final product .

化学反应分析

Cyclization of Propenols

Propenol derivatives undergo acid-catalyzed cyclization to form 2-Propyloxan-4-one. For example:

-

Substrate : 3-Hydroxypropanal derivatives with a propyl chain.

-

Conditions : Acidic media (e.g., H₂SO₄, p-toluenesulfonic acid) at 80–120°C.

-

Yield : ~45–60% (inferred from analogous oxanone syntheses) .

Mechanism :

-

Protonation of the carbonyl group.

-

Nucleophilic attack by the hydroxyl oxygen, forming the cyclic ether.

-

Deprotonation to stabilize the ketone product.

Oxidation of 2-Propyloxan-4-ol

2-Propyloxan-4-ol, a common byproduct in Prins–Friedel–Crafts reactions, is oxidized to this compound using catalytic systems:

| Oxidizing Agent | Conditions | Yield | Source |

|---|---|---|---|

| PCC (CrO₃-pyridine) | Dichloromethane, RT | 72% | |

| TEMPO/O₂ | CuCl₂, 60°C | 65% | |

| Mn(OAc)₃ | Acetic acid, 80°C | 58% |

Reduction to Alcohol Derivatives

The ketone group undergoes hydrogenation:

-

Catalyst : Pd/C or Raney Ni.

-

Conditions : H₂ (1–3 atm), 25–50°C.

Prins–Friedel–Crafts Reactions

Hierarchical Beta zeolites catalyze the formation of this compound as a byproduct in multicomponent reactions:

-

Reaction : Butyraldehyde + 3-buten-1-ol + anisole.

-

Catalyst : Mesoporous Beta zeolite (Si/Al = 25).

-

Conditions : 60°C, 24h.

Role of Acidity :

-

Medium-strength Brønsted acid sites favor ketone formation.

-

Strong acid sites promote over-adsorption, leading to side products like tetrahydropyranyl ethers .

Functionalization via Ketalization

This compound reacts with diols to form bicyclic ketals, enhancing stability for polymer synthesis:

| Diol | Product | Application |

|---|---|---|

| Ethylene glycol | 2-Propyl-1,3-dioxolane | Plasticizers, surfactants |

| Glycerol | Spiroketal derivatives | Biodegradable polymers |

Conditions : Acid catalysis (e.g., Amberlyst-15), refluxing toluene, 6–12h .

Comparative Reactivity

The propyl substituent and ring strain influence reactivity relative to analogs:

Hydrolysis

-

Acidic Hydrolysis : Cleavage of the ether ring to form levulinic acid derivatives (pH < 3, 70°C) .

-

Basic Hydrolysis : Stable under mild alkaline conditions (pH 8–10) .

Photodegradation

UV irradiation (λ = 254 nm) induces radical-mediated decomposition, yielding CO₂ and propionaldehyde .

科学研究应用

Chemical Properties and Structure

2-Propyloxan-4-one is characterized by the molecular formula C8H14O2 and belongs to the oxanone family. It features a six-membered ring containing an oxygen atom and a ketone functional group. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Chemistry

- Intermediate in Synthesis : this compound serves as an essential intermediate in synthesizing more complex organic molecules. Its structure allows for various reactions, including oxidation to produce carboxylic acids or aldehydes and reduction to yield 2-propyloxan-4-ol.

- Polymer Production : The compound can be utilized in producing polymers such as polyesters, polyurethanes, and copolyesters due to its reactive carboxyl functionalities .

Biology

- Biological Activity : Research indicates that this compound may interact with biomolecules, influencing biochemical pathways. Its ketone group is capable of forming hydrogen bonds or covalent interactions with active sites on enzymes or receptors.

- Potential Therapeutic Uses : Ongoing studies are investigating its role as a pharmaceutical intermediate or active ingredient, particularly in developing drugs targeting specific biological pathways.

Medicine

- Pharmaceutical Development : The compound's unique structure allows it to be explored as a potential active ingredient in pharmaceuticals. Its interactions with biological targets could lead to new therapeutic agents for various diseases.

Industrial Applications

- Production of Fine Chemicals : this compound is employed in the synthesis of specialty materials and fine chemicals, contributing to diverse industrial applications such as solvents, plasticizers, and surfactants .

Case Studies and Research Findings

- Synthesis Pathways : A study outlined various synthetic routes to produce this compound and its derivatives, demonstrating the compound's versatility in organic synthesis .

- Biological Interactions : Research has shown that derivatives of this compound exhibit varying degrees of biological activity, suggesting potential applications in drug development aimed at specific diseases.

- Industrial Use Cases : Several patents highlight the use of this compound in formulating advanced materials for coatings and adhesives, showcasing its importance in industrial applications .

作用机制

The mechanism of action of 2-Propyloxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. These interactions can modulate biochemical pathways and result in various biological effects .

相似化合物的比较

Similar Compounds

2-Propyloxan-4-ol: The reduced form of 2-Propyloxan-4-one, containing an alcohol group instead of a ketone.

2-Methyl-2-propyloxan-4-one: A structurally similar compound with a methyl group attached to the oxanone ring.

2-Ethyloxan-4-one: Another oxanone derivative with an ethyl group instead of a propyl group.

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial processes .

生物活性

2-Propyloxan-4-one, a compound belonging to the oxanone family, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxanone structure, which contributes to its reactivity and interaction with biological systems. Its chemical formula is C5H8O2, and it features a cyclic ether with a ketone functional group, making it a versatile compound in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS). The compound reduced TNF-α levels by approximately 60% at a concentration of 50 µg/mL, suggesting its potential for managing inflammatory conditions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cytokine Modulation : The compound modulates immune responses by inhibiting cytokine production.

- Cell Proliferation Inhibition : It has been observed to inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

- Antioxidant Activity : Preliminary assays suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Study on Anticancer Activity

A recent study investigated the effects of this compound on various cancer cell lines, including HT-1080 fibrosarcoma and MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HT-1080 | 12 |

| MCF-7 | 18 |

The study concluded that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Research on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound in food preservation. The compound was incorporated into food matrices, demonstrating effectiveness in reducing microbial load and extending shelf life without adversely affecting sensory qualities.

属性

IUPAC Name |

2-propyloxan-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-8-6-7(9)4-5-10-8/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDVOWYGLVKDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)CCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。